N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-methyl-3-furamide
Overview
Description
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-methyl-3-furamide is a useful research compound. Its molecular formula is C20H13NO4 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.08445790 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Potential and Biological Activities
Several studies have been dedicated to exploring the pharmacological properties of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-methyl-3-furamide derivatives. Research by Al-Najdawi et al. (2014) synthesized derivatives of N-(9,10-dihydro-9,10-dioxoanthracenyl)-1H-indole-2-carboxamide and evaluated their lipid-lowering effects in hyperlipidemic rats. These compounds showed significant reductions in plasma levels of triglycerides, low-density lipoprotein-cholesterol, and total cholesterol, suggesting potential as agents for targeting dyslipidemia and cardiovascular disease Al-Najdawi et al., 2014.
Material Science Applications
In the field of materials science, Ming-qing (2013) reported on the preparation and characterization of polymeric microspheres containing an aminoanthraquinone chromophore. This study highlighted the potential of such microspheres in color laser printing, showcasing the versatility of anthraquinone derivatives in material applications Ming-qing, 2013.
Chemical Synthesis and Molecular Studies
Dhineshkumar et al. (2019) synthesized 1,2-bis((E)-9-anthracenyl)methyleneamino)-9,10-anthraquinone, demonstrating its application as a "turn-on" and "turn-off" chemosensor for metal ions. This work exemplifies the utility of anthraquinone derivatives in developing sensitive and selective chemical sensors Dhineshkumar et al., 2019.
Antitumor and Anticancer Research
A significant area of research involves the antitumor properties of anthraquinone derivatives. Shchekotikhin et al. (2011) developed furan-fused tetracyclic analogues of the antitumor agent ametantrone, showing potent anti-proliferative activity against mammalian tumor cell lines. This study highlighted the potential of anthraquinone derivatives in anticancer therapy Shchekotikhin et al., 2011.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO4/c1-11-12(9-10-25-11)20(24)21-16-8-4-7-15-17(16)19(23)14-6-3-2-5-13(14)18(15)22/h2-10H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVZFGUQXYRYLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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